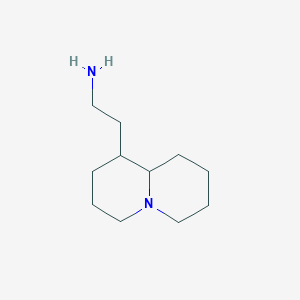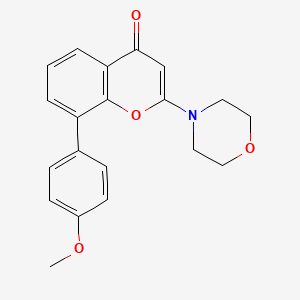
Metamorphosin A (Hydractinia echinata) (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metamorphosin A is a compound derived from the marine hydrozoan Hydractinia echinata. This species is known for its ability to undergo metamorphosis, a process that is often induced by environmental organisms such as bacteria.
Vorbereitungsmethoden
The preparation of Metamorphosin A involves both natural and artificial induction methods. Naturally, the metamorphosis of Hydractinia echinata is induced by marine bacteria such as Pseudoalteromonas espejiana. Artificially, metamorphosis can be induced using monovalent cations like cesium ions (Cs+). These methods have been studied to understand the morphological progression and the primary induction signals in the larvae .
Analyse Chemischer Reaktionen
Metamorphosin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phospholipids and exopolysaccharides derived from bacterial biofilms. These reactions are crucial for the metamorphosis process, as they interact with internal signaling cascades within the larvae .
Wissenschaftliche Forschungsanwendungen
Metamorphosin A has several scientific research applications:
Chemistry: It is used to study the chemical processes involved in the metamorphosis of marine invertebrates.
Biology: It serves as a model system for investigating bacterially stimulated larval metamorphosis.
Medicine: Research on Metamorphosin A can provide insights into cellular signaling and developmental biology.
Industry: Understanding the metamorphosis process can aid in the development of antifouling technologies for marine vessels
Wirkmechanismus
The mechanism of action of Metamorphosin A involves the interaction with bacterial signals that induce metamorphosis in Hydractinia echinata. Specific bacterial phospholipids and exopolysaccharides trigger the transformation of larvae into the colonial adult stage. These compounds are incorporated into the larval membranes, where they interact with internal signaling pathways to induce metamorphosis .
Vergleich Mit ähnlichen Verbindungen
Metamorphosin A is unique in its ability to induce metamorphosis in Hydractinia echinata. Similar compounds include other bacterial phospholipids and exopolysaccharides that also trigger metamorphosis in marine invertebrates. Metamorphosin A stands out due to its specific interaction with the signaling pathways in Hydractinia echinata .
Eigenschaften
Molekularformel |
C34H47N9O8 |
|---|---|
Molekulargewicht |
709.8 g/mol |
IUPAC-Name |
N-[5-amino-1-[2-[[2-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H47N9O8/c1-18(2)14-25(32(49)42-24(30(36)47)15-19-16-37-21-7-4-3-6-20(19)21)40-29(46)17-38-33(50)26-8-5-13-43(26)34(51)23(9-11-27(35)44)41-31(48)22-10-12-28(45)39-22/h3-4,6-7,16,18,22-26,37H,5,8-15,17H2,1-2H3,(H2,35,44)(H2,36,47)(H,38,50)(H,39,45)(H,40,46)(H,41,48)(H,42,49) |
InChI-Schlüssel |
GKEQKKNLRDPCST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12112490.png)

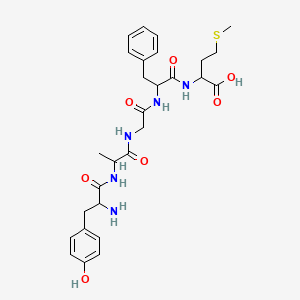
![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12112525.png)
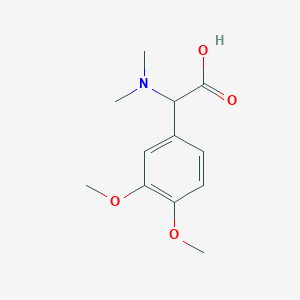

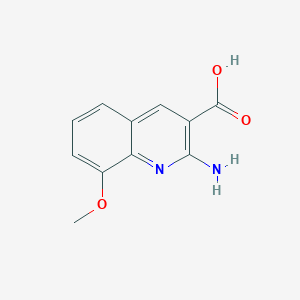
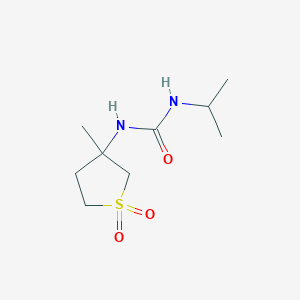
![(E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12112554.png)


